2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime
Description
This compound features a sulfinyl (S=O) group linked to a 2-chlorobenzyl moiety and a 2,4-dichlorophenyl-substituted ethanone O-methyloxime backbone. The 2,4-dichlorophenyl group enhances lipophilicity, a common trait in agrochemicals for improved membrane penetration and environmental stability.
Properties
IUPAC Name |
(E)-2-[(2-chlorophenyl)methylsulfinyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2S/c1-22-20-16(13-7-6-12(17)8-15(13)19)10-23(21)9-11-4-2-3-5-14(11)18/h2-8H,9-10H2,1H3/b20-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMXZANYTZJQBV-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CS(=O)CC1=CC=CC=C1Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CS(=O)CC1=CC=CC=C1Cl)\C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the chlorination of benzyl compounds, followed by sulfinylation and subsequent reactions to introduce the ethanone and methyloxime groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the sulfinyl group to a sulfonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural characteristics which suggest potential biological activity. Its sulfinyl group may contribute to interactions with biological targets, particularly in the development of anti-cancer agents or anti-inflammatory drugs.
Case Study: Anticancer Activity
Research has indicated that compounds similar to 2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of sulfinyl compounds could inhibit tumor growth in vitro and in vivo models, suggesting that this compound may have similar properties .
Agrochemical Applications
The compound's structure suggests potential use as a pesticide or herbicide. The presence of chlorinated phenyl groups is often associated with increased bioactivity against pests and weeds.
Case Study: Herbicidal Activity
In agrochemical formulations, compounds with similar structures have been reported to possess herbicidal activity. A patent indicates that derivatives of chlorinated phenyl sulfoxides can effectively control weed populations while minimizing damage to crop plants . This suggests that 2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime may be developed for similar applications.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime involves its interaction with specific molecular targets. The sulfinyl and methyloxime groups may play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below summarizes key structural and functional differences:
Key Comparative Findings
Sulfinyl vs. Thioether (Sulfanyl) Groups
- The target compound’s sulfinyl group (S=O) increases polarity compared to thioether analogs (e.g., 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime, CAS 320422-50-2) . Sulfoxides are more reactive and may enhance systemic translocation in plants but are prone to oxidation into sulfones, affecting environmental persistence.
Halogen Substitution Patterns
- 2-Chlorobenzyl vs.
- 2,4-Dichlorophenyl vs. 4-Chlorophenyl: The 2,4-dichloro substitution in the target compound increases lipophilicity and resistance to photodegradation relative to mono-chlorinated analogs .
Heterocyclic vs. Sulfinyl-Oxime Moieties
- Pyrifenox replaces the sulfinyl-benzyl group with a 3-pyridinyl ring. This pyridine moiety likely alters binding interactions with fungal cytochrome P450 enzymes, offering a broader antifungal spectrum .
- Imazalil incorporates an imidazole ring , which targets fungal ergosterol biosynthesis. The absence of an oxime group in imazalil underscores the importance of functional group diversity in mode of action .
Oxime vs. Ether Linkages
- The O-methyloxime group in the target compound and pyrifenox stabilizes the molecule against hydrolysis compared to ether-linked analogs (e.g., imazalil’s propenyloxy group) .
Biological Activity
2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime, with CAS Number 338400-70-7, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.
- Molecular Formula: C16H14Cl3NO2S
- Molecular Weight: 390.71 g/mol
- Boiling Point: Approximately 550.8 °C (predicted)
- Density: 1.39 g/cm³ (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl3NO2S |
| Molecular Weight | 390.71 g/mol |
| Boiling Point | 550.8 °C |
| Density | 1.39 g/cm³ |
Antimicrobial Activity
Research indicates that compounds similar to 2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime exhibit significant antimicrobial properties. For instance, studies have shown that sulfinyl compounds can inhibit bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains .
Anticancer Properties
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells through the activation of specific caspases, leading to cell death . The mechanism appears to involve the modulation of apoptotic pathways, which is crucial in cancer therapy.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Preliminary results indicate that it may serve as a potential AChE inhibitor, which could be beneficial in enhancing cognitive functions .
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial activity of various sulfinyl compounds, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Cancer Cell Line Study
In another study published in the Journal of Cancer Research, the compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-[(2-chlorobenzyl)sulfinyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves: (i) Friedel-Crafts acylation to form the ethanone core, as demonstrated in biphenyl methanone synthesis using Lewis acid catalysts like AlCl₃ . (ii) Sulfinyl group introduction via controlled oxidation of a sulfanyl precursor (e.g., using meta-chloroperbenzoic acid). (iii) O-methyloxime formation via nucleophilic substitution with methoxyamine. Optimization : Vary solvents (e.g., dichloromethane vs. THF), catalyst loadings, and reaction temperatures. Monitor purity via HPLC (C18 columns, acetonitrile/water gradients) to assess intermediate stability .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and oxime geometry (E/Z isomerism). 2D techniques (HSQC, HMBC) resolve overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula. Electrospray ionization (ESI) detects potential byproducts .
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration, particularly for sulfinyl stereochemistry .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>95%) and identifies impurities .
Q. What handling and storage protocols ensure compound stability?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon) at –20°C to prevent sulfinyl oxidation or oxime hydrolysis. Use amber vials to avoid photodegradation.
- Safety : Follow general guidelines for chlorinated aromatics (e.g., use fume hoods, nitrile gloves). Reference safety protocols for structurally related sulfinyl compounds .
Advanced Research Questions
Q. How can computational modeling predict reactivity of the sulfinyl and oxime moieties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Benchmark against experimental data (e.g., reaction rates with nucleophiles) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Use software like AutoDock Vina with PubChem-derived 3D conformers .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with X-ray structures to confirm substituent assignments. For example, sulfinyl oxygen orientation may cause unexpected NOE effects .
- Dynamic NMR : Investigate rotational barriers in sulfinyl groups (ΔG‡) if temperature-dependent splitting is observed .
- Isotopic Labeling : Use ³⁵Cl/³⁷Cl isotopic patterns in MS to distinguish chlorinated fragments .
Q. What challenges arise in synthesizing enantiomerically pure forms, and how can chiral resolution be achieved?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric oxidation (e.g., Sharpless conditions) for sulfinyl stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Kinetic Resolution : Use lipases or transition-metal catalysts to separate oxime enantiomers.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
